molecular formula C22H18BrN3O2 B15023064 4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether CAS No. 303061-12-3

4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether

Cat. No.: B15023064
CAS No.: 303061-12-3
M. Wt: 436.3 g/mol
InChI Key: UMLPMZKGGPUJSG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether involves multiple steps, typically starting with the preparation of the core pyrazolo[1,5-c][1,3]benzoxazine structure. This is followed by the introduction of the bromo and pyridinyl groups at specific positions on the ring. The final step involves the attachment of the phenyl methyl ether group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors in biological systems, influencing their activity and leading to observable effects .

Comparison with Similar Compounds

Compared to other similar compounds, 4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether stands out due to its unique combination of structural features. Similar compounds include:

Properties

CAS No.

303061-12-3

Molecular Formula

C22H18BrN3O2

Molecular Weight

436.3 g/mol

IUPAC Name

9-bromo-2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H18BrN3O2/c1-27-17-5-2-14(3-6-17)19-13-20-18-12-16(23)4-7-21(18)28-22(26(20)25-19)15-8-10-24-11-9-15/h2-12,20,22H,13H2,1H3

InChI Key

UMLPMZKGGPUJSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=NC=C5

Origin of Product

United States

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